1,2,2-Triphenylethanone
Description
Contextualization within Ketone and Carbonyl Chemistry
1,2,2-Triphenylethanone belongs to the ketone family, a class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. libretexts.orgiitk.ac.in The carbonyl group is the key functional group in both aldehydes and ketones. libretexts.orgsavemyexams.com In ketones, this group is situated within the carbon chain, flanked by other carbon atoms. savemyexams.com The geometry around the carbonyl carbon is trigonal planar, with the carbon atom exhibiting sp² hybridization. libretexts.org
The presence of the carbonyl group imparts a dipole moment to the molecule, with the oxygen atom being more electronegative than the carbon atom. savemyexams.com This polarity influences the compound's physical and chemical properties, including its reactivity. Ketones are generally resistant to oxidation, unlike aldehydes which can be easily oxidized to carboxylic acids. savemyexams.com
Historical Development of Research on this compound Reactivity
Historically, research on this compound and its derivatives, often referred to as deoxybenzoins, has been driven by their importance as scaffolds in chemistry and biology. rsc.org They are integral components of various natural products and drug molecules. rsc.org
Early research likely focused on fundamental synthesis methods. A classic approach to synthesizing deoxybenzoin (B349326) derivatives is the Friedel-Crafts acylation. For instance, the reaction of 1,3-dimethoxybenzene (B93181) with phenylacetyl chloride yields 2´,4´-dimethoxydeoxybenzoin. scite.ai
More recent research has explored more sophisticated and efficient synthetic routes. Palladium-catalyzed reactions, such as the Heck-arylation, have emerged as a powerful tool for synthesizing deoxybenzoin derivatives from starting materials like β-alkoxy styrenes and arylboronic acids. rsc.orgrsc.org These modern methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to older techniques. rsc.orgrsc.org
Furthermore, the photochemical reactivity of this compound has been a subject of investigation. It has been utilized as a phototrigger for the release of other molecules. researchgate.net For example, esters of 2-hydroxy-1,2,2-triphenylethanone can be synthesized and subsequently photolyzed to release a carboxylic acid. researchgate.net This process involves the formation of intermediate species and tandem photochemical reactions. researchgate.netacs.org
The study of reaction mechanisms involving this compound and related structures has also been a key area of research. For instance, the reactions of organolithium compounds with dialkyl oxalates can lead to the formation of 2-hydroxy-1,2,2-triphenylethanone as a tri-addition product. core.ac.ukrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2-triphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQCJCWLKWRFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169578 | |
| Record name | 1,2,2-Triphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-63-7 | |
| Record name | 1,2,2-Triphenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2-Triphenylethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,2-Triphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIPHENYLACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,2,2 Triphenylethanone and Structural Analogues
Synthetic Approaches to 1,2,2-Triphenylethanone Scaffolds
The foundational structure of this compound, also known as benzhydryl phenyl ketone, can be synthesized through several established organic reactions. nih.gov One common approach involves the Friedel-Crafts acylation. For instance, the ketone precursor (S)-2-amino-1,1,2-triphenylethanone can be synthesized by the Friedel-Crafts acylation of triphenylmethane (B1682552) with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Another method involves the reaction of organometallic reagents with dialkyl oxalates. For example, phenyllithium (B1222949) can react with diethyl oxalate (B1200264) to produce ethyl 2-oxo-2-phenylacetate, which can be further reacted to form this compound derivatives. kyoto-u.ac.jp The use of flow microreactors in such reactions can improve selectivity and yield by enabling rapid mixing and precise temperature control. kyoto-u.ac.jp
Derivatization Strategies: Synthesis of 2-Hydroxy-1,2,2-triphenylethanone Esters
Derivatization of the this compound core is crucial for tailoring its properties for specific applications. A key derivative is 2-hydroxy-1,2,2-triphenylethanone, whose esters are of particular interest.
Reactions Involving Halogenated Precursors
A primary route to 2-hydroxy-1,2,2-triphenylethanone esters involves the use of halogenated precursors. Specifically, 2-chloro-1,2,2-triphenylethanone serves as a key intermediate. researchgate.netresearchgate.netresearchgate.net The synthesis is achieved by reacting this chlorinated ketone with a carboxylic acid. researchgate.netresearchgate.netresearchgate.net This reaction is typically facilitated by the presence of silver salts, such as silver carbonate and silver tetrafluoroborate, which act as halogen scavengers and promote the esterification. researchgate.netresearchgate.netresearchgate.net This method has been successfully applied to a range of carboxylic acids, yielding the corresponding esters in good yields. researchgate.netresearchgate.net
| Precursor | Reagents | Product | Reference |
| 2-Chloro-1,2,2-triphenylethanone | Carboxylic Acid, Silver Carbonate, Silver Tetrafluoroborate | 2-Hydroxy-1,2,2-triphenylethanone Ester | researchgate.netresearchgate.netresearchgate.net |
Transition Metal-Catalyzed Esterification Approaches
Transition metal catalysis offers an alternative and often more efficient pathway for esterification reactions. While direct transition metal-catalyzed esterification of 2-hydroxy-1,2,2-triphenylethanone is not extensively documented in the provided context, related methodologies suggest its feasibility. For instance, ruthenium complexes have been shown to be excellent catalysts for the addition of carboxylic acids to alkynes to form enol esters. researchgate.net Furthermore, catalyst compositions involving alkoxides of metals like titanium, zirconium, hafnium, and aluminum are used in esterification reactions for producing polyesters. google.com These approaches could potentially be adapted for the synthesis of 2-hydroxy-1,2,2-triphenylethanone esters.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound is important for applications in asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals. A key strategy is the enantioselective reduction of a prochiral ketone precursor. For example, (S)-(-)-2-amino-1,1,2-triphenylethanol is synthesized from (S)-2-amino-1,1,2-triphenylethanone through reduction using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
For higher enantiomeric excess, chiral catalysts are employed. Oxazaborolidine catalysts derived from (S)-proline can be used with borane (B79455) (BH₃) to form a chiral reducing complex. Another approach is asymmetric hydrogenation using a ruthenium-(S)-BINAP catalyst, which can yield the desired (S)-alcohol with high enantiomeric excess.
| Precursor | Method | Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| (S)-2-amino-1,1,2-triphenylethanone | Asymmetric Hydrogenation | Ru-(S)-BINAP | (S)-(-)-2-Amino-1,1,2-triphenylethanol | 96% | |
| (S)-2-amino-1,1,2-triphenylethanone | Borane-Mediated Reduction | (S)-proline derived oxazaborolidine | (S)-(-)-2-Amino-1,1,2-triphenylethanol | High |
Continuous Flow Synthesis of this compound-Based Protecting Groups
Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved safety, scalability, and efficiency. researchgate.netsioc-journal.cn This technology is particularly beneficial for photochemical reactions. researchgate.net 2-Hydroxy-1,2,2-triphenylethanone has been identified as an efficient photolabile protecting group for carboxylic acids. researchgate.netrroij.comacs.orgscispace.comacs.orglookchem.com
The synthesis of these photolabile esters can be integrated into continuous flow systems. researchgate.net For example, the reaction of 2-chloro-1,2,2-triphenylethanone with a carboxylic acid can be performed in a flow reactor. researchgate.net The subsequent photolytic deprotection of the resulting ester, which releases the carboxylic acid, can also be carried out efficiently in a continuous flow photoreactor. researchgate.netrsc.org This approach allows for rapid and controlled deprotection, which is advantageous in multi-step syntheses. researchgate.net
Synthesis of Other Key Structural Modifications for Mechanistic Probes
To investigate reaction mechanisms and explore structure-activity relationships, various structural modifications of the this compound scaffold are synthesized. These modifications can involve altering the substitution patterns on the phenyl rings or changing the functional groups attached to the ethanone (B97240) backbone.
For instance, the synthesis of diaryl α-carbonyl cations has been achieved for NMR detection and reactivity studies. acs.org Additionally, the photochemistry of α-keto carbamates derived from structurally related benzoins has been studied to understand the electronic and steric factors influencing the photogeneration of amines. acs.org The synthesis of these modified structures often employs standard synthetic transformations, such as substitution reactions, to introduce different functional groups onto the core scaffold.
Reaction Mechanisms and Photochemical Transformations of 1,2,2 Triphenylethanone
Photochemical Pathways of 1,2,2-Triphenylethanone and its Derivatives
The photochemistry of this compound and its derivatives is characterized by a series of complex transformations initiated by the absorption of ultraviolet light. These reactions are highly dependent on the molecular structure and the surrounding environment.
The photochemical journey of this compound begins with the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to a higher energy singlet excited state (S₁). msu.edu This process typically involves an n→π* transition, where an electron from a non-bonding n-orbital on the carbonyl oxygen is excited into an anti-bonding π* orbital of the carbonyl group. nih.gov
Once in the excited singlet state, the molecule can undergo several competing processes. One of the key pathways is intersystem crossing (ISC), a spin-forbidden transition from the singlet excited state (S₁) to a triplet excited state (T₁). msu.eduspcmc.ac.in This process is fundamental to the subsequent reactivity of many ketones. For certain derivatives of this compound, the lowest triplet state has been identified as the reactive excited state, with a lifetime that can vary from 10 to 25 nanoseconds depending on the solvent. researchgate.net
In some cases, particularly with specific derivatives in polar solvents, photoexcitation can lead to heterolytic adiabatic dissociation. This process yields a triplet cation and an anion. For example, a triplet cation of a this compound derivative has been observed with an absorption maximum at 570 nm and a lifetime of approximately 430 nanoseconds in water. researchgate.netmsu.edu This triplet cation then undergoes intersystem crossing to the singlet ground state before reacting further. researchgate.netmsu.edu
Esters of 2-hydroxy-1,2,2-triphenylethanone are effective photolabile protecting groups, and their photolysis involves a notable tandem photocyclisation reaction. msu.eduacs.org Upon irradiation with a medium-pressure mercury lamp, these esters undergo rapid photolysis to release the protected carboxylic acid. msu.edu
The reaction does not simply stop at the release of the acid. The chromophore itself undergoes further transformation, resulting in the formation of benzo[b]phenanthro[9,10-d]furan as a major side product. msu.edu This occurs through a sophisticated tandem process:
Initial Cyclization-Elimination : The primary photochemical step is a cyclization-elimination process that generates 2,3-diphenylbenzofuran (B1204727). msu.edu
Secondary Photochemical Cyclisation : The newly formed 2,3-diphenylbenzofuran then absorbs another photon and undergoes a second photochemical cyclisation.
Aromatization : The final step is a re-aromatization, facilitated by aerial oxidation, to yield the stable, highly conjugated benzo[b]phenanthro[9,10-d]furan. msu.edu
This sequence demonstrates a novel tandem photocyclisation, where the initial photoreaction product becomes the substrate for a subsequent photochemical transformation. researchgate.net
The primary photoinduced fragmentation pathway for ketones like this compound is the Norrish Type I reaction. msu.edu This reaction involves the homolytic cleavage (α-scission) of the carbon-carbon bond adjacent to the carbonyl group. spcmc.ac.in
The mechanism proceeds as follows:
Excitation : The carbonyl group absorbs a photon, leading to an n→π* excited state (singlet or triplet). spcmc.ac.in
α-Cleavage : The excited ketone undergoes cleavage at the C-C bond alpha to the carbonyl group. For this compound, this results in the formation of a benzoyl radical and a diphenylmethyl radical.
These radical intermediates can then engage in various secondary reactions, such as recombination or disproportionation.
In the case of this compound ester derivatives used as phototriggers, the fragmentation is coupled with decarboxylation. msu.edu The photolysis of these esters initially produces an acyloxy radical along with the ketyl radical. The acyloxy radical is highly unstable and rapidly loses a molecule of carbon dioxide (CO₂) to form an alkyl or aryl radical. This decarboxylation step is a key part of the "uncaging" process when these molecules are used as photolabile protecting groups for carboxylic acids. msu.edu
The solvent environment can significantly influence the photoreactivity of this compound and its derivatives by affecting the stability and lifetime of excited states and intermediates.
In polar protic solvents such as water, trifluoroethanol, and hexafluoro-2-propanol, a heterolytic dissociation pathway becomes prominent for certain derivatives. researchgate.netmsu.edu This pathway involves the formation of a triplet cation and an anion, competing with the cyclization-elimination route that forms 2-phenylbenzofuran. researchgate.netmsu.edu The stabilization of these charged species by the polar solvent makes this pathway more favorable.
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The quantum yield for the photorelease of carboxylic acids from this compound esters can be very high. For instance, the photorelease of N-t-Boc-γ-amino glutamate (B1630785) from its corresponding this compound ester showed a high quantum efficiency. msu.edu
| Derivative/Reaction | Solvent | Quantum Yield (Φ) | Reference |
| Photorelease of N-t-Boc-γ-amino glutamate from TPE ester | Not specified | 0.75 | msu.edu |
| Cyclohexylamine photogeneration from 3,3',5,5'-tetramethoxybenzoin cyclohexyl carbamate (B1207046) (a related benzoinyl system) | Solid State | 0.03 - 0.08 | researchgate.net |
This table presents quantum yield data for photoreactions involving this compound derivatives and related structures.
Photoinduced Fragmentation and Decarboxylation Mechanisms
Ground-State Reaction Mechanisms
Beyond its rich photochemistry, this compound is also involved in ground-state reactions characterized by skeletal rearrangements.
Ground-state rearrangements of the this compound skeleton are often mediated by the formation of carbocation intermediates. A prominent example is the Wagner-Meerwein rearrangement, which is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocationic center. wikipedia.orglibretexts.org
The formation of this compound itself can be achieved through such a rearrangement. For example, the acid-catalyzed pinacol (B44631) rearrangement of 1,1,2-triphenylethane-1,2-diol (B13392775) can yield this compound. researchgate.net The mechanism for this type of transformation generally involves:
Protonation and Water Loss : In an acidic medium, one of the hydroxyl groups of the vicinal diol is protonated, forming a good leaving group (H₂O). byjus.com Departure of water generates a carbocation. unacademy.com
Carbocation Formation : A tertiary carbocation is formed. The stability of this intermediate is a driving force for the reaction.
1,2-Phenyl Shift : A phenyl group from the adjacent carbon migrates to the positively charged carbon. libretexts.orgbyjus.com This 1,2-shift is a key step in the Wagner-Meerwein rearrangement. The driving force is the formation of a more stable carbocation, where the positive charge is stabilized by resonance with the oxygen atom's lone pair. msu.edu
Deprotonation : The resulting oxonium ion is deprotonated to yield the final ketone product, this compound. byjus.com
The migratory aptitude, or the relative ease with which a group migrates, generally follows the order H > phenyl > alkyl, although this can be influenced by the stability of the resulting carbocation. researchgate.net These rearrangements are fundamental in organic synthesis for constructing complex carbon skeletons. wikipedia.org
Organometallic Reactions Involving the this compound Moiety
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles widely used for forming new carbon-carbon bonds. libretexts.orglibretexts.org Their utility stems from the highly polar carbon-metal bond, which imparts significant carbanionic character to the carbon atom, making it highly reactive towards electrophilic centers like the carbonyl carbon of ketones. libretexts.org
When reacting with ketones, both Grignard (R-MgX) and organolithium (R-Li) reagents engage in a nucleophilic addition to the carbonyl group. pressbooks.pubwikipedia.org The reaction proceeds via an initial attack of the nucleophilic carbon on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This step breaks the C=O pi bond, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.orglibretexts.org
In the case of this compound, these reactions produce tertiary alcohols. For instance, the reaction with an organolithium reagent like phenyllithium (B1222949) results in the formation of 1,1,2,2-tetraphenylethanol. core.ac.uk The steric hindrance from the three existing phenyl groups on the this compound substrate makes the carbonyl carbon a challenging target, but the high reactivity of these organometallic reagents facilitates the transformation.
Table 1: Organometallic Reactions with this compound
| Organometallic Reagent | General Formula | Product Class | Specific Product Example |
|---|---|---|---|
| Grignard Reagent | R-MgX | Tertiary Alcohol | 1,1,2,2-Tetraphenylethanol (with PhMgBr) |
| Organolithium Reagent | R-Li | Tertiary Alcohol | 1,1,2,2-Tetraphenylethanol (with PhLi) |
Nucleophilic Addition Reactions to the Carbonyl Center
The carbonyl group (C=O) in this compound is intrinsically polar, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. savemyexams.com This electrophilic nature of the carbonyl carbon makes it susceptible to attack by a variety of nucleophiles in what are known as nucleophilic addition reactions. libretexts.orgwikipedia.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then typically protonated to yield the final product. libretexts.org
Hydride Reduction: A common nucleophilic addition is the reduction of the ketone to a secondary alcohol using hydride reagents. tcichemicals.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. lumenlearning.com The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. lumenlearning.com Subsequent protonation, often from the solvent or an acidic workup, yields the corresponding alcohol, 1,2,2-triphenylethanol. The reduction of a closely related compound, (S)-2-amino-1,1,2-triphenylethanone, with NaBH₄ or LiAlH₄ to its corresponding alcohol is a well-documented process.
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. byjus.comlibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which is a compound with adjacent positive and negative charges. libretexts.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. lumenlearning.com This leads to a betaine (B1666868) intermediate that collapses into a four-membered oxaphosphetane ring. byjus.comorganic-chemistry.org This intermediate then decomposes to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com For this compound, reacting it with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1,1,3,3-tetraphenylpropene. The key advantage of the Wittig reaction is that the position of the new double bond is precisely controlled. libretexts.orgwikipedia.org
Table 2: Nucleophilic Addition Reactions of this compound
| Reaction Type | Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Hydride Reduction | 1. LiAlH₄ or NaBH₄ 2. H₃O⁺ | Alkoxide | 1,2,2-Triphenylethanol |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CR'R'') | Oxaphosphetane | Alkene (e.g., 1,1,3,3-tetraphenylpropene) |
Transition Metal-Mediated Transformations Involving this compound Derivatized Systems
While this compound itself can participate in various reactions, its derivatives are valuable substrates for sophisticated transformations catalyzed by transition metals like palladium and rhodium. researchgate.netnih.gov These reactions often involve the activation of C-H or C-X bonds to forge new, complex molecular architectures.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, enabling cross-coupling reactions that form C-C, C-N, and C-O bonds. beilstein-journals.org A derivative of this compound, such as its enolate, can serve as a nucleophilic partner in palladium-catalyzed α-arylation reactions. researchgate.net In such a process, the enolate (formed by treating this compound with a suitable base) reacts with an aryl halide in the presence of a palladium catalyst and a phosphine (B1218219) ligand. This methodology allows for the synthesis of α-aryl-1,2,2-triphenylethanone derivatives, which are structurally complex ketones. researchgate.net
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in mediating C-H activation, cycloadditions, and rearrangement reactions. nih.govscirp.orgrsc.org For example, derivatives of this compound could be involved in intramolecular C-H functionalization or cycloaddition processes. A rhodium carbenoid, generated from a diazo derivative of this compound, could undergo a 1,2-aryl migration, a reaction type that has been observed in structurally related systems to generate substituted alkenes. researchgate.net Furthermore, rhodium-catalyzed [2+2+2] cycloaddition reactions are powerful for constructing cyclic systems, and a derivative of this compound containing an alkyne moiety could potentially participate in such transformations to build complex polycyclic frameworks. scirp.orgbeilstein-journals.org
Table 3: Examples of Transition Metal-Mediated Transformations
| Metal Catalyst | Substrate (Derivative) | Reaction Type | Potential Product Class |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Enolate of this compound | α-Arylation | α-Aryl-1,2,2-triphenylethanones |
| Rhodium (e.g., Rh₂(OAc)₄) | Diazo derivative of this compound | 1,2-Aryl Migration | Tetrasubstituted Alkenes |
| Rhodium (e.g., [RhCl(cod)]₂) | Alkyne-functionalized this compound | [2+2+2] Cycloaddition | Polycyclic Aromatic Compounds |
Advanced Spectroscopic and Analytical Characterization Techniques for 1,2,2 Triphenylethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and, increasingly, in the solid state. cas.cz It provides unparalleled, atom-level information about molecular structure and connectivity. preprints.org For 1,2,2-triphenylethanone, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the presence and connectivity of the different phenyl and ethanone (B97240) moieties.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the lone methine proton. The aromatic protons of the three phenyl groups would likely appear as a complex multiplet in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to their varied chemical environments. The single proton on the carbon adjacent to the carbonyl group (the α-proton) would appear as a singlet, integrating to one proton, at a chemical shift influenced by the deshielding effects of both the carbonyl group and the two adjacent phenyl rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. One would expect to see a signal for the carbonyl carbon at a significantly downfield chemical shift, characteristic of ketones. The spectrum would also display signals for the quaternary and protonated carbons of the three distinct phenyl rings, as well as the methine carbon.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.0 - 8.0 | Multiplet | Aromatic protons |
| ¹H | Varies | Singlet | Methine proton (α to C=O) |
| ¹³C | >190 | - | Carbonyl carbon |
| ¹³C | ~125 - 145 | - | Aromatic carbons |
| ¹³C | Varies | - | Methine carbon |
Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of this compound and for identifying products in reactions where it is a reactant or product. nih.gov By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight, confirming the elemental composition of C₂₀H₁₆O. nih.gov
Reaction Monitoring: In the context of chemical reactions, MS is used to monitor the progress of a reaction by identifying reactants, intermediates, and products in the reaction mixture. nih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for detecting charged or easily ionizable species, which are common in many reaction pathways. nih.gov
Mechanistic Insights: Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the benzoyl group or one of the phenyl groups, providing clues to the molecule's connectivity. This is crucial for distinguishing between isomers and for elucidating reaction mechanisms. d-nb.info For instance, in complex reactions, MS can help identify transient intermediates that are key to understanding the reaction pathway. nih.gov
| Ion | m/z (Expected) | Description |
| [M]+ | 272.3 | Molecular Ion |
| [M - C₆H₅CO]+ | 167.2 | Loss of benzoyl group |
| [M - C₆H₅]+ | 195.3 | Loss of a phenyl group |
| [C₆H₅CO]+ | 105.1 | Benzoyl cation |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Photophysical and Functional Group Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. libretexts.orgdenovix.com The UV-Vis spectrum of this compound is dominated by the electronic transitions of its aromatic rings and the carbonyl group. Phthalocyanines, for example, exhibit strong absorption in the visible region due to their extended conjugated systems. mdpi.com The presence of multiple phenyl groups and the carbonyl group in this compound leads to characteristic absorption bands.
The spectrum would likely show intense π-π* transitions associated with the phenyl groups at shorter wavelengths (in the UV region). The carbonyl group also exhibits a weaker n-π* transition at a longer wavelength, often around 270-300 nm. masterorganicchemistry.com The exact position and intensity of these bands can be influenced by the solvent and the conjugation within the molecule. masterorganicchemistry.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of the bonds within a molecule, making it an excellent tool for identifying functional groups. savemyexams.comutdallas.edu The IR spectrum of this compound will display characteristic absorption bands that confirm its structure.
A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. utdallas.edumasterorganicchemistry.com The presence of aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR | ~1685 | C=O stretch (ketone) |
| IR | >3000 | Aromatic C-H stretch |
| IR | ~1400-1600 | Aromatic C=C stretch |
| UV-Vis | ~270-300 nm | n-π* transition (C=O) |
| UV-Vis | <280 nm | π-π* transitions (aromatic) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision.
For this compound, a single-crystal X-ray structure would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would reveal the relative orientations of the three phenyl rings and the carbonyl group, which can be influenced by steric hindrance and crystal packing forces. The Cambridge Structural Database (CSD) contains an entry for this compound (CCDC number 604556), indicating that its crystal structure has been determined. nih.gov This data is invaluable for understanding intermolecular interactions in the solid state and for validating computational models of the molecule's structure. X-ray crystallography has been instrumental in determining the structures of many organic compounds, including derivatives of 2-hydroxy-1,2,2-triphenylethanone. rsc.orgresearchgate.net
Theoretical and Computational Chemistry Studies on 1,2,2 Triphenylethanone
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanics provides the fundamental framework for understanding the electronic structure and, consequently, the reactivity of molecules like 1,2,2-triphenylethanone. miracosta.edu At its core, quantum chemistry involves solving the time-independent Schrödinger equation to determine the electronic properties of a system based on its three-dimensional structure. github.io For molecules with more than one electron, exact analytical solutions are not feasible, necessitating the use of computational methods and approximations. github.io
These computational approaches, such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods, utilize the concept of molecular orbitals to approximate the electronic wavefunction. github.iowikipedia.org The distribution of electrons within these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for determining a molecule's reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of chemical stability and the energy required for electronic excitation. scielo.org.mx
In the context of this compound, the carbonyl group and the three phenyl rings constitute the primary regions of electronic activity. The carbonyl group, with its n,π* and π,π* transitions, is often the center of photochemical reactivity. acs.org The electronic structure, including the distribution of electron density and the nature of the frontier orbitals, dictates how the molecule will interact with other reagents and respond to stimuli like light. For instance, ketones with a lowest triplet state of n,π* character are typically more reactive in photochemical reactions. acs.org
Quantum mechanical calculations can elucidate these properties, providing insights into the molecule's potential for reactions such as nucleophilic attack at the carbonyl carbon, electrophilic aromatic substitution on the phenyl rings, or photochemical rearrangements. These theoretical studies are foundational for understanding and predicting the chemical behavior of this compound.
Density Functional Theory (DFT) Investigations of Reaction Pathways and Intermediates
Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating the mechanisms of complex chemical reactions. wikipedia.orgnih.govosti.gov DFT allows for the mapping of entire reaction pathways, including the identification of transition states and intermediates, providing valuable insights that can complement experimental findings. nih.govnih.gov
For reactions involving this compound, DFT calculations can be employed to explore various potential transformation routes. For example, in the context of its use as a phototrigger, DFT can help elucidate the mechanism of photorelease reactions. cuny.edu Studies on related aromatic ketones have shown that DFT can be used to investigate reaction mechanisms, stereochemistry, and the effects of substituents. researchgate.net
A typical DFT study of a reaction mechanism involves:
Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states on the potential energy surface are optimized. nih.gov
Calculating Energies: The relative energies of these stationary points are calculated to determine the activation barriers and reaction thermodynamics. osti.gov
Vibrational Frequency Analysis: This is performed to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies. nih.gov
For instance, in a hypothetical reaction of this compound, DFT could be used to compare a concerted pathway with a stepwise pathway involving the formation of a zwitterionic or diradical intermediate. pku.edu.cn The calculated activation free energies for each step would help determine the most plausible reaction mechanism. pku.edu.cn The reliability of DFT predictions can depend on the choice of the functional and basis set, and it is often beneficial to benchmark results against experimental data or higher-level calculations when possible. osti.gov
Research has demonstrated the utility of DFT in understanding complex cycloadditions and rearrangement reactions, providing detailed energy profiles and clarifying the roles of various intermediates. pku.edu.cnmdpi.com Such computational investigations are invaluable for rationalizing observed product distributions and for designing new reactions.
Computational Prediction of Photophysical Properties and Excited State Lifetimes
The photophysical properties of this compound, such as its absorption and emission characteristics and the lifetimes of its excited states, can be predicted using computational methods. These predictions are vital for understanding its behavior in photochemical applications, for instance, as a photoremovable protecting group. acs.org
Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic excitation energies, which correspond to the absorption wavelengths. nih.gov TD-DFT can also be used to predict other properties like oscillator strengths, which relate to the intensity of absorption peaks. chemrxiv.org
A key aspect of photochemistry is the lifetime of the excited states. For many aromatic ketones, the reactive species is the lowest triplet state (T₁). acs.orgresearchgate.net Computational studies can estimate the lifetime of this state, which is crucial for determining the efficiency of photochemical reactions. For example, a study on a related compound, benzoin (B196080) diethyl phosphate (B84403), identified the lowest triplet state as the reactive excited state with a lifetime that depended on the solvent. researchgate.net
The general workflow for predicting photophysical properties often involves:
Ground-state geometry optimization using DFT.
Calculation of vertical excitation energies and oscillator strengths using TD-DFT.
Optimization of the geometry of the lowest singlet (S₁) and triplet (T₁) excited states.
Calculation of emission energies (fluorescence and phosphorescence).
Estimation of rates for radiative (fluorescence, phosphorescence) and non-radiative (intersystem crossing, internal conversion) decay processes to predict excited-state lifetimes and quantum yields.
Recent advancements have also seen the application of machine learning (ML) models, trained on large datasets of experimental and computational data, to predict photophysical properties like emission wavelengths and quantum yields with increasing accuracy. chemrxiv.orgamazonaws.com These ML models can offer a much faster alternative to expensive quantum mechanical calculations for high-throughput screening of potential photosensitive molecules. amazonaws.com
Table 1: Predicted Photophysical Properties of a Related Ketone Triplet State Data adapted from a study on benzoin diethyl phosphate, a structurally related compound.
| Property | Value | Solvent Dependence |
| Absorption Maximum (λ_max) | ~340 nm | Yes |
| Lifetime (τ) | 10–25 ns | Yes |
| This table is for illustrative purposes and shows the type of data obtained from computational studies on related systems. researchgate.net |
Molecular Dynamics Simulations for Solvent-Solute Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into the interactions between a solute, such as this compound, and its surrounding solvent molecules. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and the explicit interactions that govern solvation. nih.govmdpi.com
The properties of a molecule in solution can be significantly different from those in the gas phase due to solute-solvent interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. mdpi.comnih.gov MD simulations can capture these effects, which are crucial for accurately modeling chemical reactivity and physical properties in a condensed phase.
In the context of this compound, MD simulations can be used to:
Investigate Solvation Structure: Determine how solvent molecules arrange themselves around the solute, identifying specific interaction sites such as the carbonyl oxygen. This can be analyzed using tools like the radial distribution function (RDF). dovepress.com
Study Conformational Dynamics: The three phenyl rings of this compound can rotate, leading to different conformations. MD simulations can explore the conformational landscape of the molecule in different solvents and how solvation affects the preference for certain conformers.
Analyze Solvent Effects on Reactivity: By providing a realistic model of the solvent environment, MD simulations can be combined with quantum mechanics (QM) in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. This hybrid approach allows for the study of reaction mechanisms in solution, where the reactive part of the system is treated with high-level QM theory and the surrounding solvent is treated with classical MD.
Probe Accessibility of Reaction Sites: MD simulations can reveal how solvent molecules might hinder or facilitate the approach of a reactant to a specific site on the this compound molecule. uzh.ch
The choice of solvent can dramatically influence chemical processes. nih.gov MD simulations provide a molecular-level understanding of these solvent effects, which is essential for optimizing reaction conditions and for understanding biological processes where water is the solvent. mdpi.comnih.gov Recent studies have used MD simulations to investigate the structure of electrolytes in battery systems and to understand the interactions in complex biological systems. uzh.chmdpi.com
Table 2: Common Analyses in Molecular Dynamics Simulations
| Analysis Tool | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability and conformational changes of the solute over time. dovepress.com |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the solute molecule. dovepress.com |
| Radial Distribution Function (RDF) | Probability of finding a solvent molecule at a certain distance from a solute atom. dovepress.com |
| Hydrogen Bond Analysis | Quantification of hydrogen bonding between solute and solvent. dovepress.com |
| Solvent Accessible Surface Area (SASA) | The area of the solute that is accessible to the solvent. dovepress.com |
Applications of 1,2,2 Triphenylethanone in Chemical Biology and Organic Synthesis
Design and Application of 1,2,2-Triphenylethanone as a Photolabile Protecting Group
Photoremovable protecting groups (PPGs), often referred to as "caged" compounds, are a cornerstone of dynamic chemical and biological studies, providing spatial and temporal control over the release of active molecules. acs.orgnih.govinstras.com The this compound scaffold has been effectively employed as a PPG due to its efficient photolytic cleavage. acs.orgbirmingham.ac.ukorcid.org Upon irradiation, esters of 2-hydroxy-1,2,2-triphenylethanone release the parent carboxylic acid. birmingham.ac.ukresearchgate.net This process is valuable for releasing biologically active molecules at specific times and locations. nih.gov
Photoreleasable Carboxylic Acid Derivatives
The 2-hydroxy-1,2,2-triphenylethanone moiety serves as an efficient photolabile protecting group for carboxylic acids. birmingham.ac.ukorcid.org Esters can be synthesized by reacting 2-chloro-1,2,2-triphenylethanone with a carboxylic acid. researchgate.net Photolysis of these esters, typically using a medium-pressure mercury lamp, rapidly regenerates the free carboxylic acid. researchgate.net The photochemical release of various carboxylic acids from their 2,5-dimethylphenacyl esters has also been demonstrated to proceed with high yields upon irradiation. cmu.edu
The general mechanism for the photorelease of carboxylic acids from arylcarbonylmethyl groups, such as phenacyl derivatives, involves the formation of photoenol intermediates upon irradiation. acs.org These intermediates can then release the carboxylic acid. acs.org The efficiency and byproducts of the reaction can be influenced by the solvent and the specific substitution pattern on the aromatic rings. acs.orgcmu.edu
Table 1: Examples of Photoreleasable Carboxylic Acid Derivatives
| Caged Compound | Released Carboxylic Acid | Irradiation Conditions | Reference |
|---|---|---|---|
| 2-Hydroxy-1,2,2-triphenylethanone esters | General Carboxylic Acids | Medium-pressure mercury lamp | researchgate.net |
| 2,5-Dimethylphenacyl esters | Various Carboxylic Acids | 254-366 nm UV light | cmu.edu |
| p-Hydroxyphenacyl esters | Various Carboxylic Acids | 300-350 nm UV light | acs.org |
"Caged" Biologically Active Molecules: Amino Acids and Peptides
The application of photolabile protecting groups extends to the caging of biologically essential molecules like amino acids and peptides. nih.govpdx.edu This technique allows for the controlled release of these building blocks of proteins, enabling the study of dynamic biological processes. nih.govbachem.com For instance, a phototrigger based on this compound was synthesized for the photorelease of N-t-Boc-γ-amino glutamate (B1630785), demonstrating a high quantum efficiency. researchgate.net
The desyl (2-oxo-1,2-diphenylethyl) moiety, a related structure, has been used to create "caged" versions of the neurotransmitters glutamate and γ-aminobutyric acid (GABA). researchgate.net The ability to release these signaling molecules with a pulse of light provides a powerful tool for neurobiology research. nih.gov
Table 2: Examples of Caged Amino Acids and Peptides
| Caged Molecule | Released Molecule | Protecting Group | Key Finding | Reference |
|---|---|---|---|---|
| TPE-N-t-Boc-GABA | N-t-Boc-γ-amino glutamate | This compound (TPE) | Quantum efficiency of photorelease (φ) = 0.75 | researchgate.net |
| Desyl-caged glutamate | Glutamate | Desyl (2-oxo-1,2-diphenylethyl) | Extension of desyl PPG to amino acids | researchgate.net |
| Desyl-caged GABA | γ-Aminobutyric acid (GABA) | Desyl (2-oxo-1,2-diphenylethyl) | Phototriggers for neurotransmitters | researchgate.net |
Controlled Release of Nucleotides and Second Messengers
The concept of "caging" has been successfully applied to nucleotides and second messengers, which are crucial for cellular signaling. instras.comnih.govwikipedia.org The first instances of photoreleasing biologically significant molecules involved cyclic adenosine (B11128) monophosphate (cAMP) and adenosine triphosphate (ATP). nih.gov While direct examples using the this compound core for caging nucleotides are less common in the provided context, the principles established with related phenacyl and benzoin (B196080) derivatives are broadly applicable. acs.org
For example, p-hydroxyphenacyl (pHP) has become a prominent PPG for caging molecules like ATP and GTP. acs.org The synthesis often involves coupling the protected phosphate (B84403) group to the corresponding nucleoside diphosphate. acs.org The photorelease is efficient and proceeds via a photo-Favorskii rearrangement, yielding the active nucleotide. acs.org
Orthogonal Photoprotection Strategies in Multistep Synthesis
A significant advantage of photolabile protecting groups is their orthogonality to conventional protecting groups used in organic synthesis. scispace.com This means they can be removed under specific light conditions without affecting other acid- or base-labile protecting groups. scispace.com Furthermore, orthogonality can even be achieved between different photolabile groups by utilizing different excitation wavelengths. scispace.com
For example, a strategy has been developed using a monochromophoric linker that combines the properties of 2-nitrobenzyl and phenacyl groups. nih.gov This allows for the selective and orthogonal disconnection of attached groups based on the presence or absence of a hydrogen atom donor during irradiation. nih.gov This level of control is highly valuable in complex, multistep synthetic sequences. scispace.com
Photoinitiator Systems in Polymerization Research
Aromatic ketones, including this compound and its derivatives, are effective photoinitiators for polymerization reactions. cymitquimica.comrsc.org Upon absorption of light, these molecules can generate radical species that initiate the polymerization of monomers. rsc.org 2-Hydroxy-1,2,2-triphenylethanone, for instance, has been studied as a potential photoinitiator for radical polymerization. pageplace.degoogle.com
The mechanism of photoinitiation often involves the excited state of the ketone abstracting a hydrogen atom from a co-initiator, such as an amine, to form initiating radicals. rsc.org The efficiency of these systems can be high, making them suitable for various applications, including the development of photoluminescent polymers. nih.gov
Tools for Spatiotemporal Control in Chemical and Biological Systems
The use of light to control chemical reactions and biological functions offers unparalleled precision in both time and space. researchgate.netnih.gov Photolabile compounds like this compound are key tools in this endeavor, enabling researchers to initiate processes at will. cuny.edu This spatiotemporal control is fundamental to studying dynamic systems, from cellular signaling pathways to complex chemical syntheses. researchgate.netembopress.org By "caging" a reactive species, its activity is suppressed until a light stimulus is applied, thereby releasing it at the desired moment and location. instras.com This approach has been instrumental in advancing our understanding of a wide range of biological and chemical phenomena. nih.govcuny.edu
Spatially-Addressable Caging and Decaging on Solid Supports
The concept of "caged" compounds involves the temporary inactivation of a biologically active molecule by chemical modification with a photoremovable protecting group (PPG). nih.govnih.gov This strategy allows for the precise control over the release and activation of the molecule in a specific location and at a desired time, a process often referred to as decaging. This compound derivatives have been effectively utilized as PPGs for this purpose, particularly in the context of solid-phase synthesis. researchgate.net
Solid-phase synthesis is a technique where molecules are built step-by-step on a solid support or resin. peptide.com This method is instrumental in creating large libraries of compounds, such as peptides and oligonucleotides. peptide.comwiley-vch.de The use of photolabile protecting groups like those derived from this compound allows for the spatially-addressable synthesis of these biomolecules on a solid surface. acs.org By selectively exposing specific areas of the solid support to light, the protecting groups are cleaved, enabling the next synthetic step to occur only in the illuminated regions. This precise control is fundamental to the creation of high-density microarrays, which are powerful tools in diagnostics and genomics research. wiley-vch.de
Esters of 2-hydroxy-1,2,2-triphenylethanone have been synthesized and shown to be efficient photolabile protecting groups for carboxylic acids. researchgate.net The photolysis of these esters proceeds rapidly upon irradiation, releasing the carboxylic acid. researchgate.net A notable side product of this photolysis is benzo[b]phenanthro[9,10-d]furan, which is formed through a tandem process. researchgate.netresearchgate.net
| Feature | Description |
| Protecting Group | This compound derivatives |
| Application | Spatially-addressable synthesis on solid supports |
| Mechanism | Photochemical cleavage of the protecting group |
| Key Advantage | High spatial and temporal control over synthesis |
| Common Substrates | Carboxylic acids, peptides, oligonucleotides |
Temporal Control of Biological Processes via Flash Photolysis
Flash photolysis is a technique used to study the kinetics of fast reactions by initiating them with a brief, intense pulse of light. nih.govnih.govmiami.edu In the context of chemical biology, flash photolysis of "caged" compounds provides a powerful method for achieving temporal control over biological processes. nih.govnih.gov By rendering a biologically active molecule inert with a photolabile group derived from a compound like this compound, researchers can introduce the caged molecule into a biological system without eliciting a response. nih.gov Subsequent irradiation with a flash of light rapidly releases the active molecule, allowing for the study of its immediate effects with high temporal resolution. nih.gov
This approach has been instrumental in studying a wide range of cellular processes, including neurotransmission, signal transduction, and enzyme kinetics. nih.govnih.gov For instance, the rapid release of neurotransmitters or second messengers from their caged precursors allows for the precise stimulation of receptors and the subsequent monitoring of downstream signaling events. nih.govacs.org
A study on the photorelease of γ-amino glutamate from a this compound derivative demonstrated a high quantum efficiency of φ = 0.75. researchgate.net This indicates an efficient release of the active molecule upon photolysis. The phototrigger itself undergoes further transformations, ultimately yielding benzo[b]phenanthro[9,10-d]furan. researchgate.net The rapid release kinetics, often on the order of nanoseconds to microseconds, are crucial for studying fast biological phenomena. researchgate.netd-nb.info
| Parameter | Description |
| Technique | Flash Photolysis |
| Caging Moiety | This compound (TPE) derivatives |
| Function | Temporal control of bioactive molecule release |
| Key Advantage | High temporal resolution for studying fast biological processes |
| Example Application | Photorelease of neurotransmitters like γ-amino glutamate |
Role as a Key Building Block in Complex Molecular Architectures
Beyond its use as a photoremovable protecting group, this compound and its derivatives serve as important building blocks in the synthesis of more complex molecules. cymitquimica.comcore.ac.uk The reactivity of its carbonyl group and the steric and electronic properties of its three phenyl rings make it a versatile precursor in various organic transformations. cymitquimica.com
For example, this compound can be a starting material for the synthesis of polysubstituted furans and other heterocyclic compounds. researchgate.net Its derivatives, such as 2-amino-1,1,2-triphenylethanol, are utilized as chiral building blocks in the asymmetric synthesis of pharmaceuticals and fine chemicals. The synthesis of these complex molecules often relies on the strategic functionalization of the this compound scaffold.
Emerging Trends and Future Research Directions for 1,2,2 Triphenylethanone Chemistry
Development of Next-Generation Phototriggers with Enhanced Quantum Efficiency and Wavelength Selectivity
Phototriggers, or photoremovable protecting groups (PPGs), are molecules that can release a bioactive compound or initiate a chemical reaction upon exposure to light. researchgate.netacs.org 1,2,2-Triphenylethanone and its derivatives have shown significant promise in this area. researchgate.net A key focus of current research is the development of next-generation phototriggers with improved quantum efficiency and wavelength selectivity. ipcms.fr
Quantum yield (Φ) is a measure of the efficiency of a photochemical process; it represents the fraction of absorbed photons that result in a specific chemical event. kvmwai.edu.incolby.edu For phototriggers, a high quantum yield is desirable as it means that less light is required to achieve the desired effect, minimizing potential photodamage to sensitive biological systems. acs.org Research has demonstrated that derivatives of this compound can exhibit high quantum efficiencies. For instance, the photorelease of N-t-Boc-γ-amino glutamate (B1630785) from a this compound-based phototrigger showed a quantum efficiency of 0.75. researchgate.net Similarly, photolysis quantum efficiencies for the disappearance of O-desyl amino acid esters, which are structurally related to this compound derivatives, were in the range of 0.29–0.31. researchgate.net
Wavelength selectivity is another critical parameter. The ability to trigger a reaction with a specific wavelength of light allows for orthogonal control in complex systems, where multiple light-sensitive molecules are present. acs.orgscispace.com Future research will likely focus on modifying the chromophore of this compound to shift its absorption maximum to longer, less damaging wavelengths, such as the near-infrared region. researchgate.net
| Derivative/System | Quantum Yield (Φ) | Wavelength | Reference |
| 1,2,2-Triphenylethanonyl N-t-Boc-γ-amino glutamate | 0.75 | Not Specified | researchgate.net |
| O-desyl amino acid esters | 0.29-0.31 (disappearance) | 350 nm | researchgate.net |
| 3',5'-Dimethoxybenzoin (DMB) | 0.54 (photo-cleavage) | Not Specified | researchgate.net |
| Benzoin (B196080) | 0.35 (photo-cleavage) | Not Specified | researchgate.net |
| Aqe esters of p-methoxybenzoic acid, o-methylbenzoic acid, and benzoic acid | 0.08-0.12 | 350 nm | researchgate.net |
Integration of this compound Chemistry into Microfluidic and Automated Synthetic Platforms
The integration of chemical reactions into microfluidic and automated systems offers numerous advantages, including enhanced safety, improved efficiency, and greater scalability. numberanalytics.comfreactor.com This trend is now extending to the realm of photochemistry, with a growing interest in incorporating photolabile compounds like this compound into these advanced platforms. scispace.comelveflow.com
Flow chemistry, where reactions are performed in a continuous stream, provides precise control over reaction parameters such as temperature, pressure, and residence time. numberanalytics.com When combined with photochemistry, this allows for highly efficient and controlled photoreactions. scispace.com The development of photolabile protecting groups that are compatible with the solvents and conditions used in multistep flow synthesis is an active area of research. scispace.com While some derivatives show excellent deprotection yields in specific solvents, the need for more broadly applicable protecting groups remains. scispace.com
Automated synthesis platforms, which can perform a series of chemical reactions with minimal human intervention, are also benefiting from the inclusion of photochemistry. synplechem.com The use of this compound-based phototriggers in these systems could enable the "on-demand" generation of reagents or catalysts at specific points in a synthetic sequence, adding a new layer of control and versatility. The development of fully automated microfluidic platforms for the synthesis of radiopharmaceuticals highlights the potential for these technologies in complex, multi-step processes. nih.gov
Exploration of Novel Catalytic Applications Beyond Photoreactions
While the photochemical properties of this compound are well-explored, its potential in non-photochemical catalytic applications is an emerging area of interest. The structural framework of this compound and its derivatives can be modified to create ligands for transition metal catalysts or to act as organocatalysts themselves.
For example, derivatives of the reduced form, 1,2,2-triphenylethanol, have been shown to be effective ligands in asymmetric catalysis. The steric bulk provided by the three phenyl groups is crucial for inducing enantioselectivity in these reactions. Future research could explore the direct use of this compound as a precursor for novel catalysts. For instance, the ketone functionality could be a handle for further chemical modification, leading to a diverse range of ligands and catalysts.
Furthermore, the principles of photoredox catalysis, where a photoactive catalyst initiates a reaction through single electron transfer, could be applied to systems involving this compound. ethz.chresearchgate.net While this still involves light, the focus is on the catalytic cycle rather than the stoichiometric cleavage of the molecule. The development of green catalytic approaches, such as using metal-free catalysts and environmentally benign solvents, is also a significant trend that could influence the future applications of this compound derivatives. mdpi.comnih.gov
Advanced Spectroscopic Probes for Ultrafast Photoreaction Dynamics
Understanding the intricate details of a photochemical reaction requires peering into the fleeting moments after light absorption. Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for studying these dynamics on the picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales. ipcms.fraps.org
By applying these techniques to this compound and its derivatives, researchers can directly observe the formation and decay of excited states and transient intermediates. researchgate.netbioone.org This information is crucial for elucidating reaction mechanisms and understanding the factors that govern quantum yield and reaction rates. nih.gov For example, femtosecond pump-probe spectroscopy has been used to study the photolysis of dimethoxybenzoin esters, revealing the formation of transient absorptions consistent with a stepwise reaction mechanism. bioone.org
Future research in this area will likely involve the use of even more sophisticated spectroscopic methods, such as time-resolved resonance Raman spectroscopy, to gain a more complete picture of the structural changes that occur during the photoreaction. mdpi.com Combining experimental data with quantum chemical calculations will provide a deeper understanding of the potential energy surfaces that govern the reaction pathways. researchgate.netmdpi.com This knowledge will be invaluable for the rational design of new phototriggers with optimized properties. ipcms.fr
| Spectroscopic Technique | Timescale | Information Gained | Reference |
| Femtosecond Transient Absorption Spectroscopy | Femtoseconds to Picoseconds | Observation of excited states and transient intermediates | researchgate.netbioone.org |
| Nanosecond Transient Absorption Spectroscopy | Nanoseconds to Microseconds | Study of longer-lived transient species | researchgate.net |
| Time-Resolved Resonance Raman Spectroscopy | Picoseconds to Nanoseconds | Structural information about transient species | mdpi.com |
Rational Design of Derivatives for Specific Chemical and Materials Science Applications
The versatility of the this compound scaffold allows for the rational design of derivatives with tailored properties for a wide range of applications in chemistry and materials science. By systematically modifying the structure of the parent compound, researchers can fine-tune its photochemical and physical properties.
In polymer chemistry, for example, this compound derivatives can be used as photoinitiators for free radical polymerization. researchgate.net Introducing specific substituents onto the phenyl rings can enhance the light absorption properties and the efficiency of radical generation. researchgate.netresearchgate.net This allows for the creation of polymers with specific architectures and functionalities.
Another exciting area is the development of "smart" materials that respond to light. By incorporating this compound-based phototriggers into a polymer matrix, it is possible to create materials that change their properties, such as solubility or mechanical strength, upon irradiation. This could have applications in areas such as drug delivery, tissue engineering, and microfabrication. The design of functional polymers that can self-heal, for instance, is a rapidly growing field where photochemically active moieties could play a significant role. rsc.org
The synthesis and photolysis of carboxylic esters of 2-hydroxy-1,2,2-triphenylethanone have demonstrated a novel tandem photocyclization process, opening up new avenues for creating complex molecular architectures. acs.orgacs.org This ability to form new rings upon photolysis is a powerful tool for synthetic chemists.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
